molecular formula C16H14ClNO2S B8483322 ethyl 2-(4-chlorobenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate

ethyl 2-(4-chlorobenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B8483322
M. Wt: 319.8 g/mol
InChI Key: NGPHTFGJRRQKMI-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Under a N2 and at rt, to a 40-mL scintillation vial fitted with a magnetic stir bar was added ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.203 g, 0.61 mmol) in solution in 5 mL in THF. AlCl3 (0.22 g, 1.67 mmol, 2.75 equiv) and NaBH4 (0.116 g, 3.0 mmol, 5 eq.) are added in the same time. The mixture was heated to reflux for 2 h. The reaction was cooled to rt and solvent was evaporated. The crude product was purified via ISCO Companion (0-30% EtOAc/heptane over 30 min) to give ethyl 2-(4-chlorobenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.050 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.39 (t, J=7.13 Hz, 3H) 4.11 (s, 2H) 4.37 (q, J=7.13 Hz, 2H) 6.71 (s, 1H) 7.00 (d, J=1.76 Hz, 1H) 7.18-7.23 (m, 2H) 7.27-7.32 (m, 2H) 9.41 (s, 1H).
Quantity
0.203 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0.116 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([C:8]2[S:20][C:11]3[NH:12][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:14][C:10]=3[CH:9]=2)=O)=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].[BH4-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:8]2[S:20][C:11]3[NH:12][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:14][C:10]=3[CH:9]=2)=[CH:21][CH:22]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.203 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC3=C(NC(=C3)C(=O)OCC)S2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0.116 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a N2 and at rt, to a 40-mL scintillation vial fitted with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via ISCO Companion (0-30% EtOAc/heptane over 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2=CC3=C(NC(=C3)C(=O)OCC)S2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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